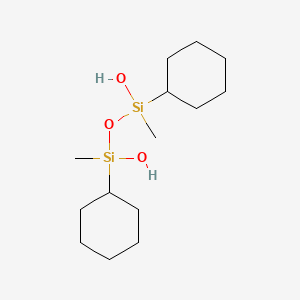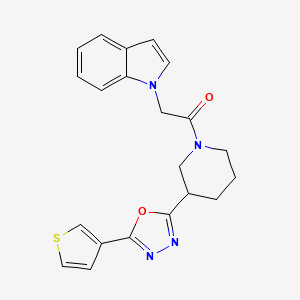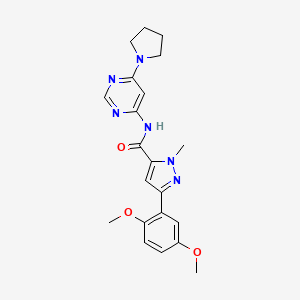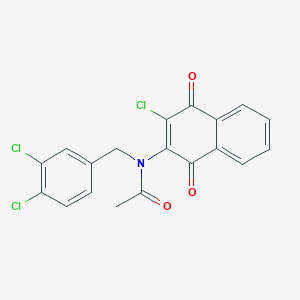
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, also known as UCON-50HB-5100, is a unique siloxane-based surfactant that has been extensively studied for its potential applications in various fields. This compound is widely used in the chemical industry due to its excellent properties, including high thermal stability, low surface tension, and good solubility in water and organic solvents.
Scientific Research Applications
Molecular Interaction and Recognition
Molecular Recognition and Stereoselectivity The compound demonstrates significant molecular interaction capabilities, particularly in the context of hydrogen bonding and stereoselectivity. For instance, cyclohexanediols, a related compound, forms hydrogen-bonded complexes with resorsinol-dodecanal cyclotetramer, showcasing a pronounced affinity for cyclic diols compared to open-chain diols and monools. The stereoselectivity and affinities of diols vary based on their configuration and relative positions, indicating the importance of geometric alignment for molecular recognition (Kikuchi et al., 1991).
Chemical Reactions and Stability
Transformation of Diols 1,3-Dicyclohexyl-1,3-dimethyldisiloxane-1,3-diol, through its structural variants like 1,3-diols, exhibits distinct transformation pathways depending on their structural makeup. The transformations over perfluorinated resinsulfonic acids (Nafion-H) indicate various outcomes like dehydration, oligomer formation, and structural rearrangements based on the substituents present on the diols. This property highlights the compound's potential for tailored chemical synthesis and reactions (Bucsi et al., 1995).
Stability and Crystal Structure The compound's derivatives exhibit notable stability and solubility in common organic solvents, along with thermal stability. This makes them suitable for various applications, including potential building blocks for ladder oligosilsesquioxanes. X-ray crystallography of these derivatives demonstrates intricate molecular arrangements, such as columnar and sheet-like arrays, indicating their potential utility in material science and nanotechnology (Suyama et al., 2007).
Properties
IUPAC Name |
cyclohexyl-(cyclohexyl-hydroxy-methylsilyl)oxy-hydroxy-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si2/c1-18(15,13-9-5-3-6-10-13)17-19(2,16)14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNRYZZFTMGVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1CCCCC1)(O)O[Si](C)(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)


![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)


![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)

![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)
![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)
![2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B2518301.png)
![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)
